Cas no 854626-27-0 (Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate)

Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
- 854626-27-0
- SCHEMBL1659875
- Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
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- Inchi: 1S/C7H6Cl2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3
- InChI Key: ONBHJNHOAHJNOU-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(C(=O)OC)=C1C)Cl
Computed Properties
- Exact Mass: 223.9465560g/mol
- Monoisotopic Mass: 223.9465560g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 54.5
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A169005970-5g |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
854626-27-0 | 95% | 5g |
$2010.00 | 2023-08-31 | |
Alichem | A169005970-25g |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
854626-27-0 | 95% | 25g |
$4783.80 | 2023-08-31 | |
Alichem | A169005970-10g |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
854626-27-0 | 95% | 10g |
$2814.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743893-100mg |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
854626-27-0 | 98% | 100mg |
¥966.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743893-1g |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate |
854626-27-0 | 98% | 1g |
¥4504.00 | 2024-07-28 |
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
Additional information on Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention due to its role in the development of various therapeutic agents. The presence of both chloro and methyl substituents on the thiophene ring enhances its reactivity, making it a valuable building block for synthetic chemists.
The< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate molecule exhibits a distinct chemical profile that facilitates its incorporation into complex molecular architectures. Its thiophene core is a prominent scaffold in medicinal chemistry, known for its ability to interact with biological targets in a manner that promotes pharmacological activity. The dichloro and methyl functional groups provide specific sites for further chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties.
In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds for their potential therapeutic benefits. Among these, thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0) stands out as a crucial intermediate in this domain, serving as a precursor for numerous drug candidates.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the reactivity of< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate, researchers have developed novel inhibitors that target specific kinases with high selectivity and potency. These inhibitors have shown promise in preclinical studies and are being evaluated for their clinical efficacy.
The< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0) also finds applications in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteins and enzymes, disrupting critical steps in the viral life cycle. Recent studies have highlighted its potential in combating emerging viral threats by inhibiting key viral polymerases and proteases. This has sparked interest in further optimizing derivatives of< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate for antiviral therapies.
In addition to its pharmaceutical applications, the< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate intermediate has been explored in materials science. Its ability to form stable complexes with metal ions makes it useful in the development of coordination polymers and metal organic frameworks (MOFs). These materials have diverse applications ranging from catalysis to gas storage and separation technologies. The versatility of< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate underscores its importance as a multifunctional building block.
The synthesis of< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0) involves well-established organic reactions that highlight its synthetic utility. Typically, it is prepared through the chlorination and carboxylation of thiophene derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply for research and industrial applications.
The growing interest in sustainable chemistry has also influenced the development strategies for< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce environmental impact. This includes the use of catalytic systems that enhance reaction efficiency while maintaining high selectivity. Such innovations not only improve the sustainability of producing< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate but also contribute to broader efforts in sustainable pharmaceutical manufacturing.
In conclusion,< strong>Methyl 4,5-dichloro-3-methylthiophene-2-carboxylate (CAS No. 854626-27-0) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies for this compound, its significance is poised to grow even further.
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